7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 428.5 g/mol . This compound is classified under purine derivatives, which are known for their roles in various biological processes and pharmaceutical applications.
The synthesis of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps that utilize standard organic synthesis techniques.
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular structure of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be represented using several formats:
CCc1cccc(OCC(O)Cn2c(N3CCNCC3)nc3c2c(=O)[nH]c(=O)n3C)c1
.InChI=1S/C21H28N6O4/c1-4-16-6-5-7-18(12-16)32-14-17(29)13-28-19-20(26(3)23(31)25-21(19)30)24-22(28)27-10-8-15(2)9-11-27/h5-7,12,15,17,29H,4,8-11,13-14H2,1-3H3,(H,25,30,31)
.The compound features a purine ring system substituted at various positions with distinct functional groups that contribute to its biological activity.
The chemical reactivity of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be characterized by:
These reactions are essential for understanding the compound's stability and potential transformations during biological interactions.
The mechanism of action for 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is primarily associated with its interaction with specific biological targets:
Data supporting these mechanisms often derive from pharmacological studies and bioassays that evaluate the compound's efficacy against target enzymes or receptors.
The physical and chemical properties of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 428.5 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Solubility | Not Available |
These properties are crucial for determining how the compound behaves under various conditions and its suitability for different applications .
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several potential applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4